(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Chemical Properties
One of the foundational aspects of research on this compound involves synthetic methodologies that enable the creation of N-alkylated derivatives through reactions with halo compounds. The synthesis often involves key intermediate compounds that undergo various cyclization reactions under different conditions to yield a range of derivatives, including triazoles, oxadiazoles, and thiadiazoles. These processes highlight the compound's versatility as a precursor for synthesizing a wide range of heterocyclic compounds, demonstrating its importance in medicinal chemistry and material science (El-Essawy & Rady, 2011).
Mechanistic Insights and Polymerization
Investigations into the polymerization mechanisms of acrylamide derivatives have provided valuable insights. For instance, studies on the homopolymerizabilities of these compounds reveal how the structure of the amide compound influences the polymerization process. This research has implications for understanding the interaction dynamics between different molecular entities and can guide the development of new polymeric materials with tailored properties (Yamashita et al., 1984).
Applications in Material Science
The compound's derivatives have been explored for their potential applications in material science, such as in the synthesis of novel azines and azolotriazines. These derivatives, incorporating specific moieties, are studied for their properties and applications in creating functional materials. For instance, compounds with the dibromobenzofuran moiety have been synthesized, showcasing the possibility of generating novel materials with specific functionalities (Sanad & Mekky, 2018).
Biochemical Applications and Antiprotozoal Activity
Beyond material science, some derivatives exhibit biochemical significance. For example, studies on pyridine/pyridinium symmetrical bisamides, including furan-based derivatives, have shed light on their potential as supramolecular gelators, offering applications in selective sensing and drug release. These findings underscore the compound's relevance in developing new biochemical materials with specific sensing and release capabilities, which could be instrumental in pharmaceutical applications (Panja, Ghosh, & Ghosh, 2018).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-5,7,9,11H,6,8,10H2,(H,16,18)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKASKHZYVOIMP-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=N2)CC1NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.